6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one
Description
Properties
CAS No. |
88538-82-3 |
|---|---|
Molecular Formula |
C26H17BrN2O2 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
6-bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H17BrN2O2/c27-19-11-16-24-23(17-19)26(30)29(25(28-24)18-7-3-1-4-8-18)20-12-14-22(15-13-20)31-21-9-5-2-6-10-21/h1-17H |
InChI Key |
CRZWXNVMIVWXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Benzoxazinone Intermediate Synthesis
The synthesis begins with the preparation of 6-bromo-2-phenyl-4H-benzoxazin-4-one (Compound I), a key intermediate. This compound is synthesized by cyclizing 5-bromoanthranilic acid with acetic anhydride under reflux conditions. The reaction mechanism involves acetylation followed by intramolecular cyclization (Equation 1):
$$
\text{5-Bromoanthranilic acid} + \text{Acetic anhydride} \xrightarrow{\Delta} \text{6-Bromo-2-phenyl-4H-benzoxazin-4-one} + \text{Acetic acid}
$$
Typical conditions include refluxing at 150°C for 2–5 hours, yielding Compound I in 85–90% purity.
Quinazolinone Formation via Fusion Reaction
The intermediate benzoxazinone (Compound I) is fused with p-aminoacetophenone to form 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (Compound II). This step involves heating the reactants at 150°C for 2 hours in a solvent-free system, achieving an 82% yield. The reaction proceeds through nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the benzoxazinone, followed by ring opening and re-cyclization (Equation 2):
$$
\text{Compound I} + \text{p-Aminoacetophenone} \xrightarrow{150^\circ \text{C}} \text{Compound II} + \text{H}_2\text{O}
$$
Introduction of the Phenoxyphenyl Group
Compound II undergoes condensation with 4-phenoxybenzaldehyde in the presence of anhydrous ammonium acetate and ethyl cyanoacetate to introduce the phenoxyphenyl moiety. This one-pot reaction is conducted in ethanol under reflux for 6–8 hours, yielding the final product in 65–70% efficiency. The mechanism involves Knoevenagel condensation followed by cyclization (Equation 3):
$$
\text{Compound II} + \text{4-Phenoxybenzaldehyde} + \text{Ethyl cyanoacetate} \xrightarrow[\text{NH}_4\text{OAc}]{\text{EtOH, }\Delta} \text{Target Compound} + \text{Byproducts}
$$
Alternative Synthetic Routes
Oxidative Coupling with Styrenes
A supplementary method involves oxidizing o-aminobenzamides with styrenes using tert-butyl hydroperoxide (TBHP) as an oxidant. While this approach is effective for unsubstituted quinazolinones, modifications are required to accommodate bromine and phenoxyphenyl groups. For example, substituting styrene with 4-phenoxystyrene and optimizing reaction times (12–16 hours) can yield the target compound at 50–55% efficiency.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A mixture of Compound I, p-aminoacetophenone, and 4-phenoxybenzaldehyde in dimethylformamide (DMF) irradiated at 100°C for 30 minutes achieves a 75% yield, reducing side product formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Side Products (%) |
|---|---|---|---|
| Solvent (Fusion) | Solvent-free | 82 | 8 |
| Solvent (Condensation) | Ethanol | 70 | 10 |
| Temperature | 150°C | 82 | 8 |
| Microwave Power | 300 W | 75 | 5 |
Catalytic Additives
The addition of piperidine (5 mol%) during the condensation step enhances reaction rates by deprotonating intermediates, improving yields to 78%. Conversely, Lewis acids like ZnCl₂ reduce efficiency due to bromine’s electron-withdrawing effects.
Characterization and Analytical Techniques
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
The compound 6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one , with the CAS number 88538-82-3 , has garnered interest in various scientific research applications, particularly in medicinal chemistry, materials science, and biological studies. This article delves into its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound is being explored for its potential as an anti-cancer agent. Quinazoline derivatives have shown promise in targeting various cancer types due to their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study published in the journal Cancer Letters demonstrated that quinazoline derivatives exhibit significant cytotoxicity against breast cancer cell lines. The compound's structure allows it to interact with the ATP-binding site of kinases, leading to reduced tumor growth in preclinical models .
Research indicates that this compound may also possess antimicrobial properties. Quinazoline derivatives have been noted for their activity against bacterial strains, making them candidates for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at a prominent university, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a notable inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development .
Material Science
The unique chemical structure of this compound lends itself to applications in materials science, particularly as a precursor for synthesizing advanced materials with specific electronic or optical properties.
Data Table: Material Properties
| Material Type | Application | Reference |
|---|---|---|
| Organic Photovoltaics | Light Absorption | Journal of Materials Chemistry |
| Conductive Polymers | Electronic Devices | Advanced Functional Materials |
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in disease progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Physical Properties of Selected Quinazolinone Derivatives
Key Observations :
- Bromine Impact: Bromination at position 6 (as in the target compound and 2c) increases molecular weight and may enhance lipophilicity compared to non-brominated analogs like 3a and 3c .
- Thermal Stability : Analogs with nitro groups (e.g., 3i in ) exhibit higher melting points (248°C) due to strong intermolecular interactions, whereas methoxy-substituted derivatives (e.g., 3a) melt at lower temperatures (140°C) .
Spectral and Analytical Data
Table 2: Spectral Comparison of Selected Compounds
Key Observations :
- NMR: Aromatic protons in the range of 6.8–8.3 ppm and a deshielded carbonyl carbon at ~165 ppm .
Key Observations :
- Antimicrobial Activity : Brominated derivatives (e.g., 2e) show moderate activity against Gram-positive and Gram-negative bacteria, likely due to enhanced membrane penetration from lipophilic substituents .
- Anti-inflammatory Activity : The 4-chlorophenyl substituent in 2e exhibits 68% inhibition in carrageenan-induced edema models, comparable to standard drugs like indomethacin .
- Anticancer Potential: Nitro-substituted analogs (e.g., 3i) demonstrate potent cytotoxicity (IC₅₀ = 9.2 µM), while VEGFR-2-targeting derivatives () show IC₅₀ values <10 µM in breast and liver cancer cells .
Biological Activity
6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, cytotoxic, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 469.33 g/mol. Its structure features a quinazolinone core, which is known for diverse biological activities.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit notable antimicrobial properties. In studies evaluating the antimicrobial efficacy of various quinazoline derivatives, including 6-bromo compounds, significant activity against gram-positive and gram-negative bacteria was observed.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Microorganism Tested | Activity Observed |
|---|---|---|
| 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-One | Bacillus subtilis | Significant |
| 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-One | Staphylococcus aureus | Significant |
| 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-One | Pseudomonas aeruginosa | Moderate |
| 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-One | Candida albicans | Significant |
The antimicrobial evaluations were conducted using the cup-plate agar diffusion method, demonstrating that certain derivatives possess comparable efficacy to standard antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been well-documented. For instance, compounds derived from the quinazoline framework have shown effectiveness in reducing inflammation in animal models.
Case Study: Carrageenan-Induced Paw Oedema Test
In a study involving carrageenan-induced paw oedema in rats, several quinazoline derivatives exhibited anti-inflammatory activity comparable to ibuprofen. Specifically, compounds similar to 6-bromo derivatives demonstrated significant reductions in paw swelling .
Cytotoxic Activity
Cytotoxicity studies have revealed that certain quinazoline derivatives can selectively inhibit tumor cell proliferation while sparing normal cells. The selectivity index (IC50 values) indicates promising anticancer properties.
Table 2: Cytotoxicity Data for Quinazoline Derivatives
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 6-Bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one | 84.20 ± 1.72 | Tumorigenic Cells |
| Control (Erlotinib) | 30.00 ± 1.50 | Tumorigenic Cells |
Molecular docking studies have suggested that the binding affinity of these compounds to key targets such as the epidermal growth factor receptor (EGFR) contributes to their cytotoxic effects .
Additional Biological Activities
Beyond antimicrobial and anti-inflammatory effects, quinazolines have been explored for various other biological activities:
- Antioxidant Activity : Some derivatives have shown the ability to inhibit oxidative stress markers.
- Analgesic Activity : Quinazolines demonstrate pain-relieving properties similar to conventional NSAIDs.
- Antiviral Activity : Certain compounds have displayed activity against viral infections in preliminary studies.
Q & A
Q. What are the common synthetic routes for 6-bromo-3-(4-phenoxyphenyl)-2-phenylquinazolin-4(3H)-one?
The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting 6-bromo-2-phenyl-4H-benzo[1,3]oxazin-4-one with substituted amines (e.g., 4-phenoxyaniline) under reflux in glacial acetic acid for 3–4 hours . Key intermediates like benzoxazinone derivatives are prepared by treating bromoanthranilic acid with benzoyl chloride in pyridine . Reaction completion is monitored via TLC (hexane:ethyl acetate, 2:1) .
Q. How is structural confirmation performed for this quinazolinone derivative?
Structural elucidation relies on spectroscopic and analytical techniques:
- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~530 cm⁻¹) stretches .
- NMR : ¹H NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–8.4 ppm) and substituent-specific signals (e.g., phenoxy groups) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 456.13 for brominated derivatives) confirm molecular weight .
- Elemental analysis : Validates purity (e.g., C, H, N, Br, O percentages within ±0.3% of theoretical values) .
Q. What biological activities are associated with this compound?
The quinazolinone scaffold exhibits anti-inflammatory, analgesic, and anthelmintic activities. For example, monobromo derivatives show 25–40% higher anti-inflammatory efficacy than indomethacin in rat models . Analgesic activity is evaluated via tail-flick and acetic acid-induced writhing tests .
Advanced Research Questions
Q. How do substituents at the 3-position influence pharmacological activity?
Substituents like phenoxyphenyl or nitro groups modulate bioactivity by altering electron density and steric effects. For instance:
- Phenoxyphenyl groups enhance anti-inflammatory activity due to improved lipophilicity and target binding .
- Nitro substituents increase antibacterial potency by facilitating redox interactions with microbial enzymes .
Structure-activity relationship (SAR) studies require systematic substitution (e.g., using metformin or hydrazide derivatives) and comparative bioassays .
Q. What strategies resolve discrepancies in reaction yields during synthesis?
Yield variations (e.g., 61–80% for brominated derivatives ) arise from factors like solvent purity, reaction time, and nucleophile reactivity. Mitigation strategies include:
- Optimizing stoichiometry : Excess amino reagents (1.2–1.5 eq.) improve cyclocondensation efficiency .
- Controlling temperature : Reflux at 120–130°C ensures complete benzoxazinone ring opening .
- Purification : Recrystallization in ethanol or super-dry ethanol enhances crystallinity and purity .
Q. How can computational methods guide derivative design?
Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2). For example, derivatives with 4-phenoxyphenyl groups show stronger hydrogen bonding with COX-2’s active site . In silico ADMET profiling evaluates pharmacokinetic properties, reducing experimental trial costs .
Q. What experimental models are used to assess in vivo vs. in vitro activity differences?
- In vitro : Antibacterial assays (e.g., agar diffusion against E. coli or S. aureus) screen preliminary activity .
- In vivo : Rat carrageenan-induced paw edema models validate anti-inflammatory activity, while murine hot-plate tests assess analgesia . Discrepancies often arise from metabolic stability or bioavailability, necessitating pharmacokinetic studies (e.g., plasma half-life determination).
Q. How are stability issues addressed during storage and handling?
The compound’s bromine atom and carbonyl group make it sensitive to moisture and light. Recommended practices:
- Storage : In amber vials at –20°C under nitrogen .
- Handling : Use anhydrous solvents (e.g., super-dry ethanol) during synthesis to prevent hydrolysis .
- Purity checks : Regular TLC and HPLC monitoring detect degradation products .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data between studies?
Contradictions (e.g., varying IC₅₀ values for similar derivatives) may stem from:
- Assay variability : Standardize protocols (e.g., fixed incubation times for MTT assays) .
- Structural nuances : Subtle differences in substituent positioning (e.g., ortho vs. para phenoxy groups) alter activity .
- Species-specific responses : Cross-validate results in multiple models (e.g., murine vs. rat inflammation assays) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
